molecular formula C10H10O3S B6279487 methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate CAS No. 1824083-49-9

methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate

Cat. No.: B6279487
CAS No.: 1824083-49-9
M. Wt: 210.2
InChI Key:
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Description

Methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are important heterocyclic compounds that are widely used in various fields such as pharmaceuticals, materials science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often require the use of specific solvents, temperatures, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxoacetate moiety to alcohols or other reduced forms.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.

Mechanism of Action

The mechanism of action of methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The cyclopropyl group and the oxoacetate moiety can influence the compound’s reactivity and binding affinity to biological targets. The thiophene ring’s electron-rich nature allows it to participate in various chemical interactions, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-thienyl)-2-oxoacetate: Similar structure but lacks the cyclopropyl group.

    Ethyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-(3-cyclopropylfuran-2-yl)-2-oxoacetate: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

Methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate is unique due to the presence of both the cyclopropyl group and the oxoacetate moiety, which can significantly influence its chemical properties and potential applications. The combination of these functional groups with the thiophene ring makes it a versatile compound for various research and industrial applications.

Properties

CAS No.

1824083-49-9

Molecular Formula

C10H10O3S

Molecular Weight

210.2

Purity

95

Origin of Product

United States

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